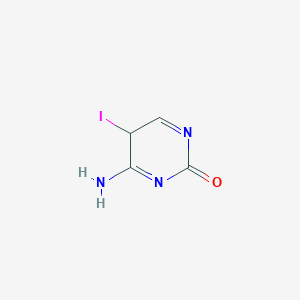

4-amino-5-iodo-5H-pyrimidin-2-one

Description

Properties

Molecular Formula |

C4H4IN3O |

|---|---|

Molecular Weight |

237.00 g/mol |

IUPAC Name |

4-amino-5-iodo-5H-pyrimidin-2-one |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9) |

InChI Key |

SIYSBLIZJFHBFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)N=C(C1I)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic stability of 5-iodocytosine tautomers in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Iodocytosine Tautomers in Solution

Abstract

5-Iodocytosine, a halogenated derivative of the canonical nucleobase cytosine, is a molecule of significant interest in medicinal chemistry and drug development, primarily for its role in antiviral and anticancer agents and as a tool in structural biology. The biological activity and physicochemical properties of 5-iodocytosine are intrinsically linked to its tautomeric state. This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-iodocytosine tautomers in solution. We delve into the principal tautomeric forms—amino-oxo, amino-hydroxy, and imino-oxo—and explore the profound influence of the solvent environment on their equilibrium. This guide synthesizes theoretical insights from quantum chemical computations with practical, field-proven experimental methodologies, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Detailed protocols and workflows are provided to equip researchers, scientists, and drug development professionals with the knowledge to investigate and modulate the tautomeric landscape of 5-iodocytosine and related heterocyclic compounds.

Introduction: The Significance of Tautomerism in 5-Iodocytosine

The Role of 5-Iodocytosine in Modern Drug Development

5-Iodocytosine is a modified pyrimidine base utilized in the synthesis of a variety of biologically active molecules. Its incorporation into nucleoside analogues has been a strategy for developing antiviral and antitumor agents.[1] The iodine atom at the C5 position alters the electronic properties of the pyrimidine ring, influencing base pairing, stacking interactions, and recognition by enzymes. Understanding the fundamental chemical properties of this building block is therefore paramount for the rational design of new therapeutics.

A Primer on Tautomerism: Amino-Imino and Keto-Enol Forms

Tautomers are structural isomers that readily interconvert, differing primarily in the position of a proton and the location of a double bond.[2] This phenomenon, known as prototropic tautomerism, is critical in heterocyclic chemistry. For cytosine and its derivatives, two primary types of tautomerism are relevant:

-

Amino-Imino Tautomerism: Involves the migration of a proton from the exocyclic amino group at C4 to the ring nitrogen at N3.

-

Keto-Enol (or Oxo-Hydroxy) Tautomerism: Involves the migration of a proton from the ring nitrogen at N1 to the exocyclic keto group at C2.[3][4]

These interconversions result in distinct isomers with different hydrogen bonding capabilities, geometries, and electronic distributions.

Why Tautomeric Equilibria Matter in Biological Systems

The canonical Watson-Crick base pairing in DNA relies on the predominance of the canonical amino-oxo tautomeric forms of the nucleobases. The transient formation of "rare" tautomers, such as the imino form of cytosine, can lead to mispairing with adenine, a proposed mechanism for spontaneous point mutations during DNA replication.[5][6] In the context of drug design, the specific tautomer present in the active site of an enzyme or receptor determines the binding affinity and specificity.[7] Therefore, controlling or predicting the dominant tautomer in a given environment is a key objective in drug development.

The Tautomeric Landscape of 5-Iodocytosine

5-Iodocytosine can exist in several tautomeric forms, with three being of principal importance due to their relatively low energies. The introduction of an electronegative iodine atom at the C5 position can influence the relative stability of these forms compared to unsubstituted cytosine.

-

T1 (Canonical): The Amino-Oxo Form. This is the well-known canonical form found in DNA. It is characterized by a keto group at C2 and an amino group at C4.

-

T2: The Amino-Hydroxy (Enol) Form. This tautomer possesses an aromatic pyrimidine ring, with a hydroxyl group at C2 and an amino group at C4.

-

T3: The Imino-Oxo (Imino) Form. This "rare" tautomer features a keto group at C2 and an imino group at C4. It is often implicated in mutagenic processes.

The equilibrium between these forms is a dynamic process governed by their relative thermodynamic stabilities.

Figure 1: Principal Tautomeric Equilibria of 5-Iodocytosine.

The Decisive Role of the Solvent Environment

While gas-phase calculations provide insight into the intrinsic stability of tautomers, the solution-phase environment is where biological and chemical processes occur. Solvation can dramatically shift the tautomeric equilibrium.[8]

Theoretical Solvation Models

Computational chemists employ two main approaches to model solvent effects:

-

Continuum Models (e.g., PCM): The solvent is treated as a continuous medium with a characteristic dielectric constant. This method is computationally efficient and excellent for capturing bulk electrostatic effects.[9] As the solvent's dielectric constant increases, polar tautomers are preferentially stabilized.[9]

-

Explicit Solvent Models: Individual solvent molecules (e.g., water) are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which are crucial for accurate predictions.[10]

Impact of Solvent Polarity

The key principle is that polar solvents stabilize tautomers with larger dipole moments. For cytosine and its derivatives, the canonical amino-oxo form (T1) and the imino-oxo form (T3) are generally more polar than the enol form (T2). Consequently, in polar solvents like water or DMSO, the equilibrium shifts to favor the amino-oxo form.[11][12] In non-polar environments or the gas phase, the energy differences between tautomers are smaller, and the amino-hydroxy (enol) form can become significantly populated.[13][14]

Quantitative Stability Data

The following table summarizes representative theoretical data for the relative stability of cytosine tautomers, which serves as an excellent model for 5-iodocytosine. The amino-oxo form (C1) is used as the reference (0.0 kJ/mol).

| Tautomer | Relative Energy (Gas Phase, kJ/mol)[12] | Relative Energy (Aqueous, kJ/mol)[11] | Key Characteristic |

| Amino-Oxo (T1) | 0.0 | 0.0 | Canonical, High Dipole Moment |

| Amino-Hydroxy (T2) | ~1-5 | ~24 | Aromatic, Less Polar |

| Imino-Oxo (T3) | ~2-7 | ~27 | High Dipole Moment, Mutagenic |

Note: Values are approximate and synthesized from computational studies on cytosine and 5-halocytosines. The precise energies for 5-iodocytosine will vary but the trend is conserved.

Experimental Protocols for Tautomer Elucidation

Theoretical predictions must be validated by experimental evidence. NMR and UV-Vis spectroscopy are powerful, complementary techniques for studying tautomeric equilibria in solution.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive method for identifying tautomers in solution. It directly observes the protons involved in the tautomeric equilibrium.

Causality Behind the Method: The choice of solvent is critical. In protic solvents like water, the exchange of labile protons (N-H, O-H) is often too fast on the NMR timescale, leading to broad, unobservable signals. A polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is ideal because it dissolves the polar molecule while slowing down proton exchange, allowing for the direct observation of distinct signals for protons on different atoms (e.g., an amino -NH₂ group vs. an imino =N-H proton).[15]

Protocol: ¹H NMR Analysis of 5-Iodocytosine in DMSO-d₆

-

Sample Preparation:

-

Accurately weigh ~5 mg of 5-iodocytosine powder.

-

Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief, gentle warming may be required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

-

Set the spectral width to cover a range of approximately 0-15 ppm.

-

Set the receiver gain to an appropriate level to avoid signal clipping.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with 16-64 scans.

-

Rationale: The canonical amino-oxo tautomer will show a broad singlet for the two equivalent -NH₂ protons. The imino-oxo tautomer, if present, would show two distinct signals: one for the N1-H proton and another for the N4=H proton, often at different chemical shifts.[15]

-

-

Data Analysis:

-

Process the spectrum using Fourier transformation, phase correction, and baseline correction.

-

Integrate the relevant peaks. The ratio of the integrals for signals corresponding to different tautomers provides their relative populations.

-

Identify the characteristic broad singlet of the amino group (typically ~7-8 ppm) and the sharp singlet of the C6-H proton. Look for any downfield signals that could correspond to imino protons.

-

Figure 2: Experimental Workflow for NMR-Based Tautomer Analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a high-throughput method sensitive to changes in the electronic structure of conjugated systems.[16] Different tautomers possess distinct chromophores and will therefore exhibit different absorption maxima (λ_max).

Causality Behind the Method: The tautomeric equilibrium can be sensitive to pH. By measuring spectra across a range of pH values, one can observe shifts in the absorption profile that correspond to the deprotonation of the molecule and potential shifts in the tautomeric equilibrium.[17] This allows for the determination of pKa values and the identification of species present at different pH levels.

Protocol: pH-Dependent UV-Vis Spectral Analysis

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 5-iodocytosine (e.g., 1 mM) in a suitable solvent like water or methanol.

-

-

Buffer Preparation:

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

-

Sample Measurement:

-

For each pH point, dilute the stock solution into the buffer to a final concentration that gives a maximum absorbance between 0.5 and 1.5 (e.g., 50 µM).

-

Use a dual-beam spectrophotometer, with a cuvette containing only the buffer as the reference.

-

Scan the absorbance from 200 nm to 400 nm.

-

-

Data Analysis:

-

Plot the absorbance spectra for each pH.

-

Identify isosbestic points, which indicate a two-state equilibrium between different species (e.g., neutral and deprotonated forms).

-

Analyze the shifts in λ_max as a function of pH to understand the electronic transitions associated with each tautomeric/ionic form.[18]

-

Computational Chemistry Workflow

Modern research heavily relies on quantum chemical calculations to predict the relative stabilities of tautomers and to complement experimental findings.

Causality Behind the Method: The goal is to calculate the Gibbs free energy (ΔG) for each tautomer, as this value determines the equilibrium constant at a given temperature. A typical workflow involves geometry optimization to find the lowest energy structure, followed by a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).[19]

Protocol: A Standard DFT-Based Computational Workflow

-

Structure Input:

-

Build the 3D structures of the desired 5-iodocytosine tautomers (T1, T2, T3) in a molecular modeling program.

-

-

Gas-Phase Optimization:

-

Perform a geometry optimization and frequency calculation in the gas phase using a reliable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]

-

-

Solvated-Phase Optimization:

-

Using the optimized gas-phase geometries as a starting point, repeat the optimization and frequency calculations in solution.

-

Employ a continuum solvation model (e.g., PCM or SMD) corresponding to the solvent of interest (e.g., water, DMSO).

-

-

Energy Analysis:

-

Extract the Gibbs free energies for each tautomer in both the gas phase and solution.

-

Calculate the relative free energies (ΔΔG) with respect to the most stable tautomer.

-

Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature.

-

Figure 3: Workflow for Computational Analysis of Tautomer Stability.

Implications for Drug Design and Molecular Biology

A thorough understanding of the tautomeric stability of 5-iodocytosine is not merely an academic exercise. It has profound practical implications:

-

Target Recognition: A drug designed to bind to the amino-oxo form of 5-iodocytosine may have poor efficacy if the imino-oxo form predominates in the hydrophobic active site of a target enzyme.

-

Bioavailability and Permeability: The polarity of a molecule, which is dictated by its dominant tautomeric form, affects its solubility and ability to cross cell membranes.

-

Predictive Modeling: Accurate force fields for molecular dynamics simulations require correct parameterization of the most stable tautomeric states to predict drug-target interactions reliably.

A notable study on N-1-sulfonylated 5-iodocytosine derivatives found that they exist exclusively as the rare keto-imino tautomer in DMSO solution.[15] This demonstrates that substitution can be used to "lock" a molecule into a specific, otherwise unstable, tautomeric form, providing a powerful tool for probing biological systems and designing highly specific ligands.

Conclusion

The thermodynamic stability of 5-iodocytosine tautomers is a delicate balance of intrinsic structural factors and profound environmental influences. While computational models predict the canonical amino-oxo form to be the most stable in polar aqueous solutions, the energy landscape is significantly altered in less polar environments, where other tautomers can become more prevalent. This guide has outlined the key theoretical principles and provided robust, validated experimental and computational workflows for the investigation of this equilibrium. For researchers in drug discovery and chemical biology, mastering the analysis and prediction of tautomerism is an essential skill for the rational design of next-generation therapeutics and molecular probes.

References

-

Sambrano, J. R., de Oliveira, E., & Andres, J. (2000). A theoretical study on cytosine tautomers in aqueous media by using continuum models. Journal of Molecular Structure: THEOCHEM, 531(1-3), 295-303. [Link]

-

Brovarets', O. O., & Hovorun, D. M. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. Molecular Biology, 37(3), 490-495. [Link]

-

Dobrowolski, J. C., & Mazurek, A. P. (2005). Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. Journal of Molecular Structure: THEOCHEM, 715(1-3), 137-142. [Link]

-

Žinić, B., et al. (1999). N-1-Sulfonylated Cytosine and 5–Iodo-N-1-sulfonylated Cytosine Derivatives. Exclusive Formation of Keto-Imino Tautomers. Croatica Chemica Acta, 72(4), 957-966. [Link]

-

Les, A., Adamowicz, L., & Person, W. B. (1991). Tautomers of cytosine and their excited electronic states: a matrix isolation spectroscopic and quantum chemical study. Physical Chemistry Chemical Physics, 3(24), 5347-5356. [Link]

-

Glembockyte, V., & Giese, M. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2598. [Link]

-

Brovarets', O. O., & Hovorun, D. M. (2010). [Quantum-chemical investigation of tautomerization ways of Watson-Crick DNA base pair guanine-cytosine]. Ukrainskii biokhimicheskii zhurnal, 82(3), 55-60. [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

-

Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on the stability of cyanuric acid tautomers in gas and solvent phase. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]

-

Glembockyte, V., & Giese, M. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. ResearchGate. [Link]

-

Alcolea Palafox, M., et al. (2018). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. ResearchGate. [Link]

-

Wang, J., et al. (2005). Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [Link]

-

Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Jaworski, A., et al. (1990). Infrared spectra and tautomerism of 5-fluorocytosine, 5-bromocytosine and 5-iodocytosine. Matrix isolation and theoretical AB initio studies. Journal of Molecular Structure, 223, 63-92. [Link]

-

Singh, V., et al. (2014). Role of tautomerism in RNA biochemistry. MIT Open Access Articles. [Link]

-

Pluta, T. (2011). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A, 115(45), 12435-12444. [Link]

-

Kobayashi, R. (1998). A CCSD(T) Study of the Relative Stabilities of Cytosine Tautomers. The Journal of Physical Chemistry A, 102(52), 10813-10817. [Link]

-

MilliporeSigma. (n.d.). 5-Iodocytosine. Retrieved from [Link]

-

Ghasemi, J., & Niazi, A. (2020). A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers. Journal of Biomolecular Structure and Dynamics, 38(17), 5178-5192. [Link]

-

Nir, E., et al. (2001). Guanine tautomerism revealed by UV–UV and IR–UV hole burning spectroscopy. The Journal of Chemical Physics, 115(10), 4604-4611. [Link]

-

Al-Jihad, I. A., & Al-Amri, I. A. (2012). Tautomerism of cytosine, cytidine, and deoxycytidine: Proton transfer through water bridges. International Journal of Quantum Chemistry, 112(12), 2465-2476. [Link]

-

Kulikowski, T., et al. (1975). Methylation and tautomerism of 1-substituted 5-fluorocytosines. Nucleic Acids Research, 2(11), 2019-2032. [Link]

-

Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]

-

Roca-Sanjuán, D., et al. (2012). Photochemistry and photophysics of the amino and imino tautomers of 1-methylcytosine: tautomerisation as a side product of the radiationless decay. Photochemical & Photobiological Sciences, 11(6), 1047-1057. [Link]

-

News-Medical. (2018). Keto- and Enol Tautomerism in Sugars. [Link]

-

Isenegger, P. G., et al. (2018). Determining the predominant tautomeric structure of iodine-based group-transfer reagents by 17O NMR spectroscopy. Beilstein Journal of Organic Chemistry, 14, 2195-2201. [Link]

-

Kwiatkowski, J. S., & Person, W. B. (1984). ON TAUTOMERISM OF THE CYTOSINE MOLECULE. Acta Physica Polonica A, 66(5), 455-465. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Antonijević, M., & Stanković, D. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1409249. [Link]

-

Karda, T., et al. (2019). 15N NMR Studies of tautomerism. ResearchGate. [Link]

-

Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 82, 1-84. [Link]

Sources

- 1. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. [Quantum-chemical investigation of tautomerization ways of Watson-Crick DNA base pair guanine-cytosine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fulir.irb.hr [fulir.irb.hr]

- 16. unchainedlabs.com [unchainedlabs.com]

- 17. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Guide: 5-Iodocytosine (4-amino-5-iodo-5H-pyrimidin-2-one) as a Nucleobase Analogue

Executive Summary

This technical guide provides a comprehensive analysis of 5-Iodocytosine (5-IC) , formally identified in specific IUPAC nomenclatures as 4-amino-5-iodo-5H-pyrimidin-2-one (or 6-amino-5-iodo-1H-pyrimidin-2-one). As a halogenated derivative of cytosine, 5-IC occupies a critical niche in three distinct fields: structural biology (as a heavy-atom derivative for phasing), viral mutagenesis (as a base-pairing disruptor), and oncology (as a radiosensitizer).

This document moves beyond basic definitions to explore the causality of its function: how the electron-withdrawing nature of iodine shifts tautomeric equilibria to induce transition mutations, and how its high electron density facilitates anomalous scattering in X-ray crystallography.

Chemical Identity & Structural Physics

Nomenclature and Tautomerism

While the user prompt specifies 4-amino-5-iodo-5H-pyrimidin-2-one , it is crucial to clarify the tautomeric reality. The "5H" designation implies a saturation or specific intermediate state. However, in physiological and functional contexts, the molecule exists primarily as the aromatic 4-amino-5-iodo-1H-pyrimidin-2-one (amino-oxo form).

-

Canonical Form: Amino-oxo (Pairs with Guanine).[1]

-

Rare Tautomer: Imino-oxo (Pairs with Adenine).

-

Significance: The iodine atom at C5 exerts a strong inductive effect (-I), increasing the acidity of the N3 proton and stabilizing the imino tautomer more effectively than in native cytosine.

The Halogen Effect (Sigma Hole)

Unlike a methyl group (as in 5-methylcytosine), the iodine atom is highly polarizable and anisotropic. It possesses a region of positive electrostatic potential on its outer surface, known as the sigma hole .

-

Mechanism: This sigma hole can form halogen bonds with Lewis bases (e.g., oxygen atoms in the phosphate backbone or enzyme active sites), altering polymerase fidelity and increasing the binding affinity of 5-IC-containing nucleotides.

Mechanism of Action

Mutagenicity: The Tautomeric Shift

The primary biological utility (and hazard) of 5-IC is its ability to induce C

-

Ionization/Tautomerization: The electronegative iodine lowers the pKa of the N3 position (relative to cytosine's 4.6). This shifts the equilibrium constant (

) toward the imino form. -

Mispairing: In the imino form, the hydrogen bonding donor/acceptor pattern changes.

-

Amino-Oxo (Standard): Donor-Acceptor-Donor (pairs with Guanine).

-

Imino-Oxo (Mutagenic): Acceptor-Donor-Donor (pairs with Adenine).

-

-

Replication: During DNA replication, if 5-IC adopts the imino form, the polymerase inserts Adenine opposite it. In the next round, the Adenine pairs with Thymine, permanently fixing the C:G

T:A mutation.

Radiosensitization (Auger Effect)

5-IC is a potent radiosensitizer used in experimental oncology.

-

Physics: Iodine (

) has a high cross-section for absorbing X-rays. Upon irradiation, it ejects an inner-shell electron (photoelectric effect). -

Cascade: This vacancy is filled by an outer-shell electron, releasing energy that ejects multiple low-energy Auger electrons .

-

Damage: These electrons have a short range (<10 nm) but high Linear Energy Transfer (LET), causing clustered, double-strand DNA breaks immediately adjacent to the 5-IC incorporation site.

Visualization: Mechanisms & Pathways

Diagram 1: Tautomeric Mispairing Mechanism

This diagram illustrates the thermodynamic shift caused by the iodine atom and the resulting base-pairing error.

Caption: The inductive effect of Iodine at C5 stabilizes the imino tautomer, facilitating non-Watson-Crick pairing with Adenine.

Experimental Protocols

Chemical Synthesis of 5-Iodocytosine

Objective: Synthesize high-purity 5-IC from Cytosine for use as a precursor or standard.

Reagents:

-

Cytosine (10 mmol)

-

N-Iodosuccinimide (NIS) (11 mmol)

-

Dimethylformamide (DMF) (anhydrous)

Protocol:

-

Dissolution: Dissolve 1.11 g of Cytosine in 20 mL of anhydrous DMF in a round-bottom flask. Ensure complete dissolution (mild heating to 40°C may be required).

-

Addition: Add 2.48 g of NIS (1.1 eq) slowly to the stirring solution.

-

Reaction: Cover the flask with aluminum foil (iodine compounds are light-sensitive). Stir at room temperature for 12 hours.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A white/off-white precipitate will form immediately.

-

Filtration: Filter the solid under vacuum. Wash the cake 3x with cold water and 1x with cold ethanol.

-

Drying: Dry the solid in a desiccator over

for 24 hours. -

Yield: Expect ~95-99% yield. Characterize via NMR (

NMR should show loss of the H5 doublet and retention of the H6 singlet).

Enzymatic Incorporation for SAD Phasing (X-ray Crystallography)

Objective: Incorporate 5-IC into a DNA oligonucleotide to solve the phase problem using Single Anomalous Dispersion (SAD).

Reagents:

-

5-Iodo-dCTP (Triphosphate form)

-

Taq Polymerase or Klenow Fragment (exo-)

-

Template DNA[2]

Protocol:

-

Design: Design primers such that Cytosine residues are placed at key structural intervals (approx. every 6-8 bases) to ensure sufficient anomalous signal without destabilizing the helix.

-

PCR Setup: Set up a standard PCR reaction but replace dCTP entirely with 5-Iodo-dCTP .

-

Note: 5-I-dCTP is a good substrate for Taq, but the extension rate may be slightly slower. Increase extension time by 20%.

-

-

Purification: Purify the PCR product using an anion-exchange column (e.g., MonoQ) to remove unincorporated nucleotides.

-

Crystallization: Screen for crystals in dark conditions (to prevent deiodination).

-

Data Collection: Collect X-ray diffraction data at the Iodine K-edge (33.17 keV) or L-edge depending on the beamline capabilities, maximizing the anomalous signal (

).

Applications in Drug Development[3]

| Application | Role of 5-Iodocytosine | Mechanism | Key Reference |

| Antiviral | Ibacitabine Precursor | 5-iodo-2'-deoxycytidine acts as a chain terminator or mutagen in HSV replication. | [Vertex 1.1] |

| Oncology | Radiosensitizer | Incorporated into tumor DNA; releases Auger electrons upon irradiation, causing lethal DSBs. | [Vertex 1.6] |

| Diagnostics | Epigenetic Probe | Used to study deamination rates; 5-IC deaminates to 5-Iodouracil, mimicking C->T transitions. | [Vertex 1.5] |

| Phasing | Heavy Atom Derivative | Provides anomalous scattering signal for solving macromolecular crystal structures. | [Vertex 1.2] |

References

-

Carbocyclic analogues of 5-halocytosine nucleosides. PubMed. [Link]

-

Influence of 5-Halogenation on Base-Pairing Energies. Journal of the American Society for Mass Spectrometry. [Link]

-

Role of tautomerism in the molecular mechanisms of mutagenesis. PubMed. [Link]

Sources

Solubility data of 5-iodocytosine in water vs organic solvents

An In-depth Technical Guide to the Solubility of 5-Iodocytosine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 5-iodocytosine, a critical parameter for its application in research and pharmaceutical development. We will explore the physicochemical principles governing its solubility, present available data in aqueous and organic solvents, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Significance of 5-Iodocytosine

5-Iodocytosine is a halogenated pyrimidine, a derivative of the natural nucleobase cytosine. The introduction of a large, polarizable iodine atom at the 5-position of the pyrimidine ring imparts unique properties, making it a valuable molecule in several scientific domains. It has been utilized as an iodinated nucleotide in structural biology for single anomalous dispersion (SAD) studies to solve crystal structures.[1] Furthermore, it serves as a key synthetic precursor for creating modified nucleobases, such as the fluorescent pyrrolocytosine, and other biologically active derivatives.[2] A thorough understanding of its solubility is a prerequisite for its effective use in chemical synthesis, formulation for biological assays, and potential therapeutic applications.

Physicochemical Principles of Solubility

The solubility of 5-iodocytosine is governed by the interplay between its molecular structure and the properties of the solvent. The "like dissolves like" principle is a useful starting point, but a deeper understanding requires considering the specific intermolecular forces at play.

-

Hydrogen Bonding: 5-Iodocytosine possesses multiple sites capable of hydrogen bonding: the amino group (-NH₂) acts as a hydrogen bond donor, while the ring nitrogens and the carbonyl oxygen (=O) act as acceptors. This allows for strong interactions with polar protic solvents like water.

-

Polarity and Dipole-Dipole Interactions: The molecule is inherently polar due to the presence of electronegative nitrogen, oxygen, and iodine atoms. This polarity facilitates dissolution in polar solvents (both protic and aprotic) that can engage in favorable dipole-dipole interactions.

-

Crystal Lattice Energy: In its solid, crystalline form, 5-iodocytosine molecules are held in a stable lattice by strong intermolecular forces, including hydrogen bonds. For dissolution to occur, the energy released from the solvation process (the interaction of solute molecules with solvent molecules) must be sufficient to overcome this crystal lattice energy.

-

Van der Waals Forces: The large iodine atom contributes to significant London dispersion forces, which can enhance solubility in polarizable solvents.

The balance of these forces dictates the extent to which 5-iodocytosine will dissolve in a specific solvent.

Solubility Data of 5-Iodocytosine

Precise, quantitative solubility data for 5-iodocytosine across a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes available data and provides predictive assessments based on chemical principles.

| Solvent | Class | Polarity (Dielectric Constant) | Solubility (at 20-25°C) | Source(s) |

| Water | Polar Protic | 80.1 | 50 mg/mL (clear to slightly hazy) | [3] |

| Formic Acid | Polar Protic | 58.0 | 50 mg/mL | [1][2][4] |

| 1 M Sodium Hydroxide | Aqueous Basic | N/A | 50 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Predicted: Soluble | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Predicted: Soluble | |

| Methanol | Polar Protic | 32.7 | Predicted: Slightly to Sparingly Soluble | |

| Ethanol | Polar Protic | 24.5 | Predicted: Slightly to Sparingly Soluble | |

| Acetone | Polar Aprotic | 20.7 | Predicted: Sparingly Soluble | |

| Dichloromethane (DCM) | Moderately Polar | 9.1 | Predicted: Very Sparingly Soluble to Insoluble | |

| Toluene | Non-Polar | 2.4 | Predicted: Insoluble | |

| Hexane | Non-Polar | 1.9 | Predicted: Insoluble |

Note: Predictions are based on the principles of "like dissolves like." Polar aprotic solvents like DMSO and DMF are excellent at dissolving polar molecules with hydrogen bonding capabilities. Simple alcohols are less effective than water, and non-polar solvents are not expected to overcome the crystal lattice energy of the polar 5-iodocytosine solid.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable technique, though it can be time-consuming.[5]

4.1. Expertise & Causality: The "Why" Behind the Method

This protocol is designed as a self-validating system. An excess of the solid is used to ensure that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium between the dissolved and solid phases. Agitation at a constant, controlled temperature is critical because it accelerates the time to reach equilibrium and because solubility is a temperature-dependent property. The final analysis of the supernatant provides a quantitative measure of the maximum amount of solute that can be dissolved in the solvent under those conditions.

4.2. Materials & Equipment

-

Solvents of interest (HPLC or analytical grade)

-

2-4 mL glass vials with screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Quantification instrument: UV-Vis Spectrophotometer or a calibrated HPLC system with a UV detector.

-

Volumetric flasks for standard and sample preparation.

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 5-iodocytosine (e.g., 5-10 mg) to a glass vial. The amount should be sufficient such that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Securely cap the vial and place it in the orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for 24 to 48 hours.

-

Phase Separation: After the equilibration period, remove the vial and let it stand undisturbed for at least 2 hours to allow the solid to settle. For very fine suspensions, centrifuge the vial (e.g., at 10,000 x g for 10 minutes) to pellet the excess solid.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter.

-

Dilution: Perform an accurate serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC system to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

4.4. Trustworthiness: A Self-Validating System

To ensure that equilibrium has been reached, a time-point analysis should be performed. Samples can be taken at 24, 36, and 48 hours. If the calculated solubility is consistent between the 36- and 48-hour time points, it provides strong evidence that equilibrium has been achieved.

Visualizations: Workflows and Interactions

5.1. Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: A step-by-step workflow for the shake-flask solubility determination method.

5.2. Molecular Dissolution Pathway

This diagram illustrates the key energetic steps involved in dissolving 5-iodocytosine in a polar solvent like water.

Caption: Dissolution requires overcoming crystal lattice energy via favorable solvation.

References

-

Title: Some biological and biochemical properties of 5-iodocytosine Source: DeepDyve URL: [Link]

-

Title: 5-Iodocytosine 1122-44-7 Source: MilliporeSigma URL: [Link]

-

Title: 5-Iodocytosine, | I6875-5G | SIGMA-ALDRICH Source: Scientific Laboratory Supplies (SLS) URL: [Link]

-

Title: Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL: [Link]

Sources

An In-depth Technical Guide to the pKa Values and Ionization Constants of 4-amino-5-iodo-5H-pyrimidin-2-one

This guide provides a comprehensive technical overview of the pKa values and ionization constants of 4-amino-5-iodo-5H-pyrimidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For the purpose of this guide, this compound will also be referred to by its common synonym, 5-iodocytosine. The ionization state of a molecule, dictated by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding affinity.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for both the experimental determination and computational prediction of the acid dissociation constant (pKa) for this and similar pyrimidine derivatives.

Introduction: The Significance of 5-Iodocytosine in Drug Discovery

Substituted pyrimidines are a cornerstone in the development of a wide range of therapeutics, including antiviral and anticancer agents.[3][4] The introduction of a halogen, such as iodine, at the 5-position of the pyrimidine ring can significantly modulate the electronic properties and biological activity of the molecule.[4] 4-amino-5-iodo-5H-pyrimidin-2-one (5-iodocytosine) serves as a valuable scaffold for chemical modifications and biological evaluation.[4] Understanding its ionization behavior is paramount for designing novel drug candidates with optimized efficacy and safety profiles.

Theoretical Framework: Understanding pKa and Ionization

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] For a molecule like 5-iodocytosine with multiple potential ionization sites (the amino group and the ring nitrogens), multiple pKa values may exist. These values dictate the predominant ionic species at a given physiological pH, which in turn influences its interactions with biological targets.

The ionization equilibrium can be represented by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the concentration of the deprotonated species and [HA] is the concentration of the protonated species.

Experimental Determination of pKa

The accurate experimental determination of pKa is crucial for drug development.[1] Several robust methods are available, with spectrophotometry and potentiometry being the most common for compounds like pyrimidine derivatives.

UV-Vis Spectrophotometric Titration

This method is highly sensitive and requires only a small amount of the compound. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be accurately determined.

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa. A universal buffer system can be employed for broader ranges.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-amino-5-iodo-5H-pyrimidin-2-one in a suitable solvent (e.g., DMSO) and then dilute it into each buffer solution to a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (typically from 200-400 nm) for the compound in each buffer solution against a buffer blank.

-

Data Analysis: Identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated species. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the following equation to determine the pKa:

A = (A_HA + A_A⁻ * 10^(pH-pKa)) / (1 + 10^(pH-pKa))

Where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A⁻ is the absorbance of the fully deprotonated species. The inflection point of the curve corresponds to the pKa.

Potentiometric Titration

Potentiometric titration involves the direct measurement of pH as a standardized titrant (acid or base) is added to a solution of the compound.[1] The pKa is determined from the midpoint of the resulting titration curve. This method is well-suited for compounds with sufficient solubility in water or a co-solvent system.[1]

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a valuable means of estimating pKa values.[5][6] These approaches are particularly useful in the early stages of drug discovery for screening large libraries of compounds.

Quantum Chemical Methods

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict pKa values with a good degree of accuracy.[5][7] These methods calculate the free energy change of the deprotonation reaction in a solvent environment, often modeled using implicit solvation models like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD).[6]

-

Structure Optimization: The 3D structures of both the protonated and deprotonated forms of 4-amino-5-iodo-5H-pyrimidin-2-one are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[5][8]

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain the zero-point vibrational energies and thermal corrections.

-

Solvation Free Energy Calculation: The free energy of solvation for each species is calculated using an implicit solvent model.

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

pKa = (ΔG*aq) / (2.303 * RT)

Where ΔG*aq is the free energy change of the deprotonation reaction in the aqueous phase.

QSAR and Empirical Methods

Quantitative Structure-Activity Relationship (QSAR) models and other empirical methods can also provide rapid pKa predictions.[5] These models are trained on large datasets of experimentally determined pKa values and use molecular descriptors to predict the pKa of new compounds. Commercial software packages often incorporate these models for high-throughput screening.

Predicted pKa and Ionization Data

While no experimental pKa value for 4-amino-5-iodo-5H-pyrimidin-2-one has been reported, a predicted pKa value for the structurally related compound, 4-amino-5-iodopyrrolo[2,3-d]pyrimidine, is 11.57 ± 0.20.[9] This suggests that the deprotonation of the pyrimidine ring is likely to occur under strongly basic conditions. The amino group is expected to have a much lower pKa and will be protonated at physiological pH.

| Compound | Method | Predicted pKa | Ionizable Group |

| 4-amino-5-iodopyrrolo[2,3-d]pyrimidine | Computational Prediction | 11.57 ± 0.20[9] | Pyrrole NH |

Note: This table presents data for a structurally similar compound as a reference point.

The protonation/deprotonation equilibrium of 4-amino-5-iodo-5H-pyrimidin-2-one is depicted below. The primary basic center is the N1 nitrogen of the pyrimidine ring, and the amino group can also be protonated under acidic conditions. The lactam proton is acidic and will be lost at high pH.

Conclusion

The determination and prediction of pKa values are essential for the successful development of drug candidates. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for assessing the ionization constants of 4-amino-5-iodo-5H-pyrimidin-2-one. While experimental data for this specific molecule is currently lacking, the protocols and computational workflows detailed herein offer a robust framework for its determination. A thorough understanding of the pKa of this and related pyrimidine derivatives will undoubtedly facilitate the design of more effective and safer therapeutics.

References

- Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.

- BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.

- Parry, E. P., Hern, D. H., & Burr, J. G. (1969). Determination of acid pK values of some pyrimidine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 182(2), 570–572.

- Gund, T., & Riordan, J. M. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A.

- Sitzmann, M., & D'mello, M. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549.

- Ho, J., & Coote, M. L. (2010). A universal, self-consistent method for the prediction of pKa values in all solvents. Theoretical Chemistry Accounts, 125(1-2), 3–21.

- Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5543.

- Kühne, R., & Gedeck, P. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molbank, 2017(4), M955.

- Milletti, F., & Vulpetti, A. (2010). Tautomer Preference in PDB Complexes and Its Impact on Structure-Based Drug Discovery.

- Yoshida, N., & Ten-no, S. (2021).

-

Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyrimidinone, 4-amino-5-methyl- (CAS 554-01-8). Retrieved from [Link].

-

PubChem. (n.d.). 4-Amino-1-[(2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one. Retrieved from [Link].

-

PubChem. (n.d.). 4-Amino-1-[(2r,5s)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one. Retrieved from [Link].

-

Pharmaffiliates. (n.d.). 4-amino-5-fluoro-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. Retrieved from [Link].

- Mao, S., & Ptak, R. G. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(20), 3694–3703.

- Monka, N. Ya., et al. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. Chemistry & Chemical Technology, 13(4), 444-450.

-

Doron Scientific. (2023). 4-Amino-5-iodopyrimidin-2(1H)-one. Retrieved from [Link].

- Al-Suwaidan, I. A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3699.

-

PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link].

-

ChemSynthesis. (2025). 5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link].

-

Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link].

-

Tebubio. (n.d.). 4-Amino-5-iodo-2(1H)-pyrimidinone - 5g. Retrieved from [Link].

-

NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Tebubio. (n.d.). 4-Amino-5-iodo-2(1H)-pyrimidinone - 1g. Retrieved from [Link].

-

PubChem. (n.d.). 5-Aminopyrimidin-2(1H)-one. Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mrupp.info [mrupp.info]

- 3. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1122-44-7: 6-Amino-5-iodo-2(1H)-pyrimidinone [cymitquimica.com]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. guidechem.com [guidechem.com]

The Halogenated Pyrimidine Imperative: From Atomic Substitution to Clinical Efficacy

Part 1: Executive Context

To: Research & Development Division, Medicinal Chemistry Groups From: Senior Application Scientist, Lead Discovery Subject: Technical Review: The Discovery, Chemistry, and Mechanistic Evolution of Halogenated Pyrimidines

The introduction of halogen atoms into the pyrimidine scaffold represents one of the most successful strategies in the history of rational drug design. This guide analyzes the transition from empirical observation to mechanistic precision, focusing on the distinct bio-isosteric properties of fluorine, bromine, and iodine. We will dissect the "Fluorine Effect"—where metabolic blockage meets steric mimicry—and contrast it with the "False Nucleotide" strategy employed by heavier halogens in antiviral therapy.

Part 2: The Genesis of Rational Design (1954–1958)

The Heidelberger Insight

Before 1957, cancer chemotherapy was largely dominated by alkylating agents (nitrogen mustards). The shift to antimetabolites began with a pivotal observation by Rutman, Cantarow, and Paschkis (1954) : rat hepatoma cells utilized radioactive uracil for nucleic acid biosynthesis much more avidly than normal liver cells.

Charles Heidelberger (University of Wisconsin) hypothesized that blocking this pathway could selectively target tumors. His design logic was based on two atomic properties:

-

Steric Mimicry: The van der Waals radius of Fluorine (1.47 Å) is remarkably close to Hydrogen (1.20 Å). Therefore, the cellular machinery should accept 5-Fluorouracil (5-FU) as Uracil.

-

Metabolic Blockade: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Heidelberger predicted that an enzyme attempting to abstract the atom at the 5-position (essential for converting Uracil to Thymine) would fail if Fluorine were present.

In collaboration with Robert Duschinsky at Hoffmann-La Roche, 5-FU was synthesized in 1957.[1][2] It remains a cornerstone of colorectal cancer therapy today.

The Antiviral Pivot: Prusoff’s Iodine

shortly after, William Prusoff (Yale, 1958) synthesized 5-Iodo-2'-deoxyuridine (Idoxuridine) . Unlike fluorine, the iodine atom (radius 1.98 Å) is sterically similar to a methyl group (2.00 Å).

-

Result: Idoxuridine mimics Thymidine , not Uracil.

-

Outcome: It is incorporated into viral DNA, causing mismatched pairing and chain instability. This led to the first FDA-approved antiviral drug (1963) for Herpes Simplex Keratitis.

Part 3: Mechanistic Deep Dive

The Suicide Inhibition of Thymidylate Synthase (TS)

The efficacy of 5-FU relies on "Lethal Synthesis." It is a pro-drug converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) .

The Normal Mechanism (dUMP → dTMP):

-

TS Cysteine thiol attacks C6 of dUMP.[3]

-

C5 attacks the methylene group of the cofactor (5,10-CH2-THF).

-

A proton is abstracted from C5 to resolve the intermediate and release the enzyme.

The 5-FU Trap: When FdUMP enters the active site, Steps 1 and 2 proceed normally. However, at Step 3, the enzyme cannot abstract the Fluorine atom (due to the high C-F bond strength). The enzyme becomes covalently pinned to the inhibitor and the cofactor in a ternary complex .

Visualization of the Pathway

The following diagram illustrates the divergence between natural catalysis and suicide inhibition.

Part 4: Chemical Synthesis & Protocols[4][5][6]

The Challenge of Fluorination

Direct fluorination of uracil originally required elemental fluorine (

-

Modern Approach: Electrophilic fluorination using Selectfluor or reaction of trimethylsilyl-enol ethers with molecular fluorine at low temperatures.

Representative Protocol: Regioselective Bromination of Uracil

For researchers synthesizing halogenated standards, bromination is a safer, self-validating protocol that demonstrates the electrophilic susceptibility of the C5 position.

Objective: Synthesis of 5-Bromouracil (5-BrU). Principle: Electrophilic Aromatic Substitution (EAS).[4] The electron-donating hydroxyl/amino groups of uracil activate the C5 position.

Materials

-

Uracil (1.12 g, 10 mmol)

-

Bromine (

) (1.6 g, 0.55 mL, 10 mmol) [Caution: Corrosive/Volatile] -

Water (25 mL)

-

Glacial Acetic Acid (optional, for solubility)

Step-by-Step Methodology

-

Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.12 g of uracil in 25 mL of water.

-

Activation: Heat the mixture to 70°C. The uracil will partially dissolve.

-

Addition: Add the bromine dropwise over 15 minutes.

-

Observation: The deep red color of bromine should disappear rapidly upon contact with the solution, indicating consumption (reaction progress).

-

-

Reaction: Stir at 70°C for an additional 30 minutes. A white precipitate (product) will begin to form as the solution cools.

-

Work-up: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation.

-

Filtration: Collect the solid by vacuum filtration. Wash with ice-cold water (2 x 5 mL) to remove hydrobromic acid byproducts.

-

Purification: Recrystallize from boiling water.

Self-Validating Quality Control (QC)

| Parameter | Expected Value | Diagnostic Note |

| Appearance | White crystalline solid | Yellow tint indicates residual |

| Melting Point | 293°C (decomposes) | Sharp decomp point confirms purity. |

| UV Shift | 5-BrU absorbs at higher wavelengths than Uracil due to the auxochromic effect of Br. |

Part 5: Quantitative Comparison of Halogenated Derivatives

The biological impact of the halogen is dictated by its physicochemical properties.

| Substituent (C5) | Van der Waals Radius (Å) | Bond Energy (C-X) | pKa (N3-H) | Biological Mimicry | Primary Application |

| Hydrogen (H) | 1.20 | 99 kcal/mol | 9.4 | Natural (Uracil) | N/A |

| Fluorine (F) | 1.47 | 116 kcal/mol | 8.0 | Uracil Mimic | Oncology (TS Inhibitor) |

| Bromine (Br) | 1.85 | 68 kcal/mol | 8.0 | Thymine Mimic | Mutagenesis / Radiosensitizer |

| Iodine (I) | 1.98 | 57 kcal/mol | 8.2 | Thymine Mimic | Antiviral (DNA Chain terminator) |

| Methyl (CH3) | 2.00 | 85 kcal/mol | 9.7 | Natural (Thymine) | N/A |

Note: The acidity (pKa) of the N3 proton increases with halogenation (lower pKa), affecting hydrogen bonding strength and transport across membranes.

Part 6: References

-

Heidelberger, C., et al. (1957).[1][5][6] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds."[5][6] Nature.[2][5] Link

-

Rutman, R. J., Cantarow, A., & Paschkis, K. E. (1954). "Studies in 2-acetylaminofluorene carcinogenesis. III. The utilization of uracil-2-C14 by preneoplastic rat liver and rat hepatoma." Cancer Research.[5] Link

-

Prusoff, W. H. (1959).[7] "Synthesis and biological activities of iododeoxyuridine, an analog of thymidine." Biochimica et Biophysica Acta. Link

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. Link

-

Santi, D. V., & McHenry, C. S. (1972). "5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase." Proceedings of the National Academy of Sciences. Link

Sources

- 1. Fluorouracil - Wikipedia [en.wikipedia.org]

- 2. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 3. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Crystal Packing Interactions of 4-amino-5-iodo-5H-pyrimidin-2-one

This guide provides a comprehensive examination of the solid-state structure of 4-amino-5-iodo-5H-pyrimidin-2-one, a molecule of significant interest in medicinal chemistry and materials science. As the precise crystal structure of this specific compound is not publicly available, this document serves as a predictive guide based on established crystallographic principles and data from closely related pyrimidinone analogues. We will explore the nuanced interplay of intermolecular forces—from robust hydrogen bonds to directional halogen bonds—that govern the molecular assembly in the crystalline state. This analysis is crucial for researchers, scientists, and drug development professionals, as understanding crystal packing is paramount for controlling polymorphism, solubility, and ultimately, the bioavailability of active pharmaceutical ingredients.

Introduction to 4-amino-5-iodo-5H-pyrimidin-2-one: A Molecule of Interest

4-amino-5-iodo-5H-pyrimidin-2-one belongs to the pyrimidinone class of heterocyclic compounds, which are foundational scaffolds in a vast array of pharmacologically active molecules.[1] The introduction of an iodine atom at the 5-position is a strategic chemical modification. This halogen substitution not only influences the molecule's steric and electronic properties but also introduces the potential for specific and directional intermolecular interactions, namely halogen bonding. The amino and carbonyl groups are classic hydrogen bond donors and acceptors, respectively, suggesting that the crystal packing will be a fascinating interplay of multiple non-covalent forces. A thorough understanding of these interactions is a critical step for future applications, from rational drug design to the engineering of novel crystalline materials.[1][2]

Molecular Properties and a Plausible Synthetic Approach

While extensive experimental data for 4-amino-5-iodo-5H-pyrimidin-2-one is not widely published, we can infer its properties from related structures.[3][4][5] It is expected to be a solid at room temperature with limited solubility in non-polar solvents and moderate solubility in polar protic solvents.

Synthesis Protocol

A plausible route to synthesize the title compound is via the direct iodination of 4-amino-5H-pyrimidin-2-one.

Experimental Protocol: Synthesis of 4-amino-5-iodo-5H-pyrimidin-2-one

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 g of 4-amino-5H-pyrimidin-2-one in 50 mL of a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add 1.2 equivalents of an iodinating agent, such as N-iodosuccinimide (NIS), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.

Methodology for Crystal Structure Elucidation

The definitive method for determining the crystal packing of a molecule is single-crystal X-ray diffraction. The resulting structural data can then be further analyzed using computational techniques to quantify and visualize the intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

This experimental technique provides the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of 4-amino-5-iodo-5H-pyrimidin-2-one is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[6]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

Data Deposition: The final crystallographic data, including atomic coordinates and displacement parameters, should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.[7][8]

Computational Analysis

Computational tools are invaluable for a deeper understanding of the intermolecular interactions within a crystal lattice.

-

Hirshfeld Surface Analysis: This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a summary of the different types of interactions and their relative contributions to the overall crystal packing.[9]

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can identify and characterize the nature of intermolecular interactions, such as hydrogen and halogen bonds, through the presence of bond critical points.[1]

A Predictive Analysis of the Crystal Packing of 4-amino-5-iodo-5H-pyrimidin-2-one

Based on the functional groups present in the molecule, we can predict the key intermolecular interactions that will dictate its crystal packing.

Dominant Hydrogen Bonding Motifs

Pyrimidinone derivatives are well-known for forming robust hydrogen-bonded networks.[1] The primary interaction is expected to be a centrosymmetric dimer formed by two N-H···O hydrogen bonds between the amino group and the carbonyl oxygen of two neighboring molecules. This is a highly stable and commonly observed synthon in related crystal structures.[1]

The Role of Halogen Bonding

The iodine atom on the pyrimidine ring is a key feature. Due to the anisotropic distribution of electron density around the covalently bonded iodine, it possesses a region of positive electrostatic potential (a σ-hole) along the C-I bond axis. This allows it to act as a Lewis acid and form a directional C-I···O or C-I···N halogen bond with an electron-rich atom on an adjacent molecule. This interaction is expected to play a crucial role in linking the hydrogen-bonded dimers into a more extended three-dimensional architecture.

π-π Stacking Interactions

The planar pyrimidinone rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions would likely be offset to minimize electrostatic repulsion.[2]

Data Summary

The following table presents hypothetical, yet plausible, crystallographic and interaction data for 4-amino-5-iodo-5H-pyrimidin-2-one.

| Parameter | Hypothetical Value |

| Chemical Formula | C₄H₄IN₃O |

| Formula Weight | 237.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 14.3 |

| β (°) | 105 |

| V (ų) | 610 |

| Z | 4 |

| Interaction | Donor-Acceptor Distance (Å) |

| N-H···O (Hydrogen Bond) | 2.9 |

| C-I···O (Halogen Bond) | 3.1 |

| π-π Stacking (Centroid-Centroid) | 3.6 |

Visualizing the Interactions

The following diagrams, generated using Graphviz, illustrate the predicted molecular structure and key packing motifs.

Caption: Molecular structure of 4-amino-5-iodo-5H-pyrimidin-2-one.

Caption: Predicted N-H···O hydrogen-bonded dimer motif.

Sources

- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2(1H)-Pyrimidinone, 4-amino-5-methyl- (CAS 554-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Aminopyrimidin-2(1H)-one | C4H5N3O | CID 15565266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 9. researchgate.net [researchgate.net]

Electronic Absorption Spectra of 5-Iodocytosine Derivatives: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

5-Iodocytosine (5-IC), a halogenated pyrimidine, is a molecule of significant interest in structural biology, medicinal chemistry, and photodynamic therapy. Its utility as a heavy atom for phasing in X-ray crystallography, a photosensitizer, and a building block for complex therapeutic agents hinges on its unique electronic properties.[1][2] A fundamental understanding of how this molecule interacts with light, characterized by its electronic absorption spectrum, is paramount for its effective application. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for analyzing the UV-Vis absorption spectra of 5-iodocytosine and its derivatives. We will delve into the key factors that modulate its spectral properties, present validated experimental protocols, and discuss the synergy between empirical data and computational modeling.

Introduction: The Significance of 5-Iodocytosine's Electronic Properties

The introduction of an iodine atom at the C5 position of the cytosine ring profoundly alters its electronic landscape. This modification is not merely an increase in molecular weight; it introduces a heavy atom that enhances intersystem crossing, making 5-IC derivatives valuable as photosensitizers, and provides anomalous scattering signals crucial for solving protein and nucleic acid structures via Single Anomalous Dispersion (SAD) phasing.[1] Furthermore, 5-IC serves as a versatile synthetic precursor for creating more complex molecules, such as fluorescent pyrrolocytosines and other biologically active compounds.

The efficacy of these applications is directly linked to the molecule's ability to absorb UV and visible light. The electronic absorption spectrum provides critical information, including:

-

Wavelength of Maximum Absorption (λmax): Dictates the optimal wavelength for photoactivation or spectroscopic detection.

-

Molar Extinction Coefficient (ε): A measure of the probability of an electronic transition, essential for quantitative analysis via the Beer-Lambert law.[3]

-

Spectral Shifts: Changes in the spectrum in response to environmental factors like pH and solvent polarity, which reveal insights into the molecule's behavior in diverse biological and chemical systems.

This guide serves as a technical resource for professionals aiming to harness the properties of 5-iodocytosine derivatives by providing a detailed analysis of their electronic absorption spectra.

Theoretical Foundations of Electronic Absorption in 5-Iodocytosine

The absorption of UV-Vis light by 5-iodocytosine is governed by the promotion of electrons from occupied molecular orbitals (ground state) to unoccupied anti-bonding orbitals (excited state).[4] The pyrimidine ring constitutes the primary chromophore, with its conjugated system of π-bonds giving rise to intense π→π* transitions, which typically dominate the UV spectrum. The non-bonding lone pair electrons on the nitrogen and oxygen atoms can also participate in n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.[5]

The substitution of hydrogen with iodine at the C5 position induces several key effects:

-

Heavy Atom Effect: While primarily influencing excited-state decay pathways (phosphorescence), the iodine atom can also perturb the energies of molecular orbitals.

-

Inductive and Resonance Effects: Iodine's electronegativity and polarizability alter the electron density distribution within the pyrimidine ring, shifting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap directly affects the absorption wavelength.[6] As conjugation or electron-donating effects increase, the HOMO-LUMO gap typically decreases, resulting in a bathochromic (red) shift to longer wavelengths.[6]

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting these spectra.[7][8] By solving approximations of the Schrödinger equation, these models can calculate vertical excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands, respectively, providing a powerful complement to experimental data.[9][10]

Critical Factors Modulating the Absorption Spectrum

The electronic absorption spectrum of a 5-IC derivative is not a static property but is highly sensitive to its immediate chemical environment. Understanding these influences is crucial for interpreting data correctly and predicting behavior in different applications.

The Influence of pH: Tautomerism and Protonation States

Cytosine and its derivatives can exist in several tautomeric forms and can be protonated or deprotonated depending on the pH of the solution. These structural changes significantly alter the electronic conjugation and, therefore, the absorption spectrum.[11]

-

Protonation: At acidic pH, the N3 atom of the cytosine ring becomes protonated. This event alters the electronic distribution within the heterocyclic system, often leading to distinct shifts in the absorption maximum.[11]

-

Deprotonation: In alkaline solutions, the proton at the N1 position can be abstracted. This deprotonation also modifies the electronic structure of the chromophore.

-

Tautomeric Equilibrium: The dominant amino-oxo tautomer of cytosine is in equilibrium with minor forms like the imino-oxo and amino-hydroxy tautomers. The relative populations of these forms are pH-dependent and each possesses a unique absorption spectrum.

The resulting spectral changes, whether bathochromic (red shift) or hypsochromic (blue shift), provide a spectroscopic signature of the dominant species at a given pH.[12][13][14] This pH-dependence is a critical consideration in biological systems where local pH can vary significantly.

Solvent Effects: Solvatochromism

Solvatochromism describes the shift in the absorption spectrum of a solute when dissolved in different solvents.[5] This phenomenon arises from differential solvation of the ground and excited states of the molecule.[15][16]

-

Non-specific Interactions: The polarity and polarizability of the solvent (its dielectric constant) can stabilize the ground and excited states to different extents. If the excited state is more polar than the ground state, a polar solvent will stabilize it more, reducing the energy gap and causing a bathochromic shift.[16]

-

Specific Interactions (Hydrogen Bonding): Protic solvents (e.g., water, ethanol) can act as hydrogen bond donors or acceptors, interacting with the amine, carbonyl, and ring nitrogen atoms of 5-IC. These specific interactions can lead to significant and often complex spectral shifts that do not correlate simply with solvent polarity.[16][17]

Analyzing the spectrum of a 5-IC derivative in a range of solvents with varying polarity, polarizability, and hydrogen-bonding capability provides deep insight into its electronic structure and intermolecular interactions.

Experimental Protocols and Workflows

The following section provides validated, step-by-step methodologies for the systematic analysis of the electronic absorption spectra of 5-iodocytosine derivatives.

Protocol: Sample Preparation

This protocol ensures the preparation of accurate and reproducible samples for spectrophotometric analysis.

Materials:

-

5-Iodocytosine (or derivative) powder[18]

-

Volumetric flasks (Class A)

-

Analytical balance

-

Solvents: 1 M NaOH[19], Formic Acid[18], HPLC-grade water, Ethanol, Acetonitrile, Dioxane.

-

Buffer salts (e.g., sodium phosphate, sodium acetate, sodium borate)

-

pH meter

Procedure for Stock Solution Preparation (e.g., 1 mM in mild base):

-

Accurately weigh 2.37 mg of 5-iodocytosine (MW = 237.00 g/mol ).[20][21]

-

Quantitatively transfer the powder to a 10 mL volumetric flask.

-

Add approximately 5 mL of 0.01 M NaOH and gently swirl to dissolve the solid. 5-IC exhibits enhanced solubility in basic solutions.[19]

-

Once fully dissolved, bring the volume to the 10 mL mark with 0.01 M NaOH.

-

Cap the flask and invert several times to ensure homogeneity. This is your 1 mM stock solution. Store protected from light at 4°C.

Procedure for pH-Dependent Analysis:

-

Prepare a series of buffers (e.g., 50 mM sodium acetate for pH 4-5.5, sodium phosphate for pH 6-8, sodium borate for pH 8.5-10).

-

For each pH point, pipette a known volume of the 5-IC stock solution into a volumetric flask.

-

Dilute to the final volume with the appropriate buffer to achieve the desired final concentration (e.g., 25-50 µM).

-

Prepare a blank sample for each buffer solution containing no 5-IC.

Procedure for Solvatochromic Analysis:

-

Prepare a series of volumetric flasks, one for each solvent to be tested (e.g., water, ethanol, acetonitrile, dioxane).

-

Dispense an identical aliquot of a concentrated stock solution (e.g., in formic acid, where it is soluble[18]) into each flask.

-

Dilute to the final volume with the respective solvent to achieve the same final concentration across all samples.

-

Prepare a blank for each solvent.

Protocol: UV-Vis Spectrophotometric Measurement

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Matched pair of 1 cm path length quartz cuvettes

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes to ensure stable output.

-

Parameter Setup: Set the instrument parameters:

-

Scan Range: 220 nm to 400 nm.

-

Scan Speed: Medium (e.g., 240 nm/min).

-

Data Interval: 1 nm.

-

Slit Width: 1.0 nm.

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the blank solution (the buffer or solvent without the analyte).

-

Place them in the correct holders in the spectrophotometer.

-

Run a baseline scan to zero the instrument across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Run the sample scan. The instrument will automatically subtract the baseline, yielding the absorption spectrum of the 5-IC derivative.

-

-